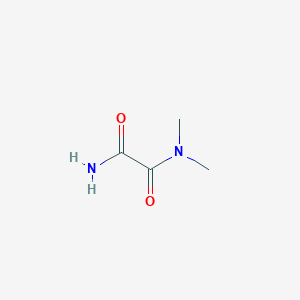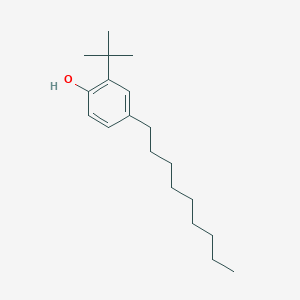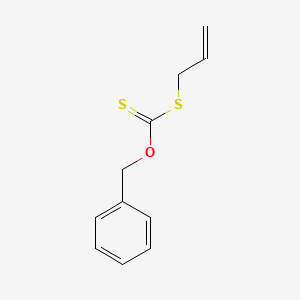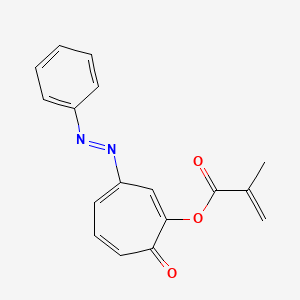
2-Propenoic acid, 2-methyl-, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a propenoic acid ester linked to a cycloheptatriene ring with a phenylazo group and a ketone functional group. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester typically involves multiple steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simple precursors like 1,3,5-hexatriene.
Introduction of the Phenylazo Group: The phenylazo group is introduced via diazotization of aniline followed by coupling with the cycloheptatriene derivative.
Esterification: The final step involves esterification of the cycloheptatriene derivative with propenoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylazo group and the ketone functional group.
Reduction: Reduction reactions can target the azo group, converting it to an amine.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro compounds.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted esters and ketones can be formed.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The phenylazo group and ketone functional group play crucial roles in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester: Lacks the ketone functional group.
2-Propenoic acid, 7-oxo-1,3,5-cycloheptatrien-1-yl ester: Lacks the phenylazo group.
Uniqueness
2-Propenoic acid, 7-oxo-4-(phenylazo)-1,3,5-cycloheptatrien-1-yl ester is unique due to the presence of both the phenylazo group and the ketone functional group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
535-02-4 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(7-oxo-3-phenyldiazenylcyclohepta-1,3,5-trien-1-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H14N2O3/c1-12(2)17(21)22-16-11-14(9-6-10-15(16)20)19-18-13-7-4-3-5-8-13/h3-11H,1H2,2H3 |
InChI-Schlüssel |
WYACSSKDRFBSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC(=CC=CC1=O)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


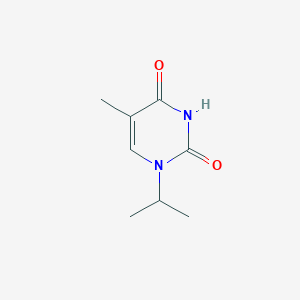


![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
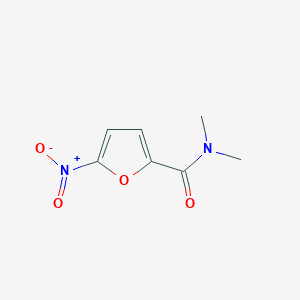
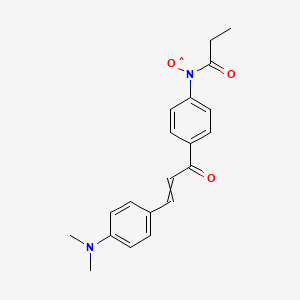

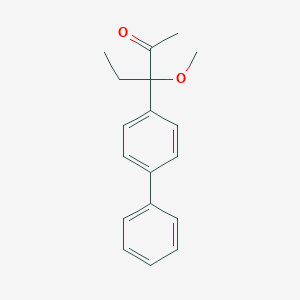
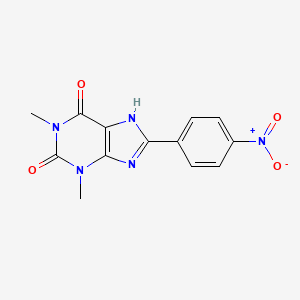
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
